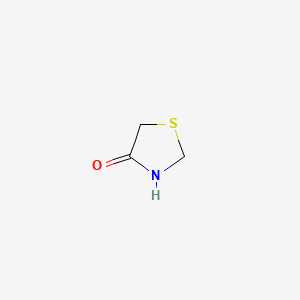
四甲基硫脲
描述
Tetramethylthiourea is an organosulfur compound with the chemical formula C5H12N2S . It is a commercially available compound widely used as a ligand in homogeneous catalysis and in organic synthesis . The core structure of tetramethylthiourea is derived from thiourea, with each nitrogen atom connected to two methyl groups. This compound is known for its planar molecular structure and the C=S bond, which is slightly shorter than in thiourea itself .
科学研究应用
Tetramethylthiourea has diverse applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds and polymers.
Catalysis: Tetramethylthiourea serves as a ligand in homogeneous catalysis, facilitating various chemical reactions.
Material Science: It plays a role in the synthesis of materials used in research and industrial applications.
Biological Research: Tetramethylthiourea has been studied for its goitrogenic effects, inducing thyroid hyperplasia, hypertrophy, and tumor formation in rats.
作用机制
Target of Action
Mode of Action
生化分析
Biochemical Properties
Tetramethylthiourea plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes and proteins, forming coordination complexes. For example, tetramethylthiourea forms tetrahedral CoCl2L2 and linear AuBrL complexes, where L represents tetramethylthiourea . The sulfur atom in tetramethylthiourea is the basic site, and alkylation occurs at this site, leading to the formation of isothiouronium salts . These interactions are crucial for its function in catalysis and synthesis.
Cellular Effects
Tetramethylthiourea affects various types of cells and cellular processes. It influences cell function by interacting with cellular proteins and enzymes, impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form coordination complexes with metals can alter the activity of metalloenzymes, thereby affecting cellular processes . Additionally, its interaction with sulfur-containing biomolecules can influence redox reactions within cells.
Molecular Mechanism
The molecular mechanism of tetramethylthiourea involves its interaction with biomolecules at the molecular level. It binds to metal ions, forming coordination complexes that can inhibit or activate enzymes. For instance, tetramethylthiourea forms complexes with cobalt and gold, which can alter the activity of enzymes containing these metals . The compound’s planar structure and sulfur atom play a crucial role in these binding interactions, leading to changes in enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetramethylthiourea can change over time due to its stability and degradation. The compound is stable under standard conditions but can degrade over time, affecting its long-term impact on cellular function. In vitro and in vivo studies have shown that prolonged exposure to tetramethylthiourea can lead to changes in cellular metabolism and enzyme activity . These temporal effects are essential for understanding the compound’s long-term biochemical properties.
Dosage Effects in Animal Models
The effects of tetramethylthiourea vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of tetramethylthiourea can cause toxicity in animal models, affecting body weight, organ function, and overall health . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical research.
Metabolic Pathways
Tetramethylthiourea is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by altering enzyme activity. The compound’s interaction with sulfur-containing enzymes can affect redox reactions and energy metabolism within cells . These metabolic pathways are essential for understanding the compound’s role in cellular function and its potential therapeutic applications.
Transport and Distribution
Tetramethylthiourea is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s planar structure and sulfur atom allow it to bind to specific proteins, facilitating its transport across cell membranes . Once inside the cell, tetramethylthiourea can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of tetramethylthiourea is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, affecting its activity and function. For example, tetramethylthiourea may localize to the mitochondria, where it can influence energy metabolism and redox reactions . Understanding its subcellular localization is crucial for elucidating its biochemical properties and potential therapeutic applications.
准备方法
Tetramethylthiourea can be synthesized through various methods. One common synthetic route involves the reaction of sulfur with dimethylformamide (DMF) and sodium. In this process, sulfur is dissolved in DMF, followed by the addition of sodium, and the mixture is heated to 120°C for 2 hours . Another method involves the use of tetramethylthiourea as both a sulfur source and a photoreductant under purple light excitation (405 nm) to activate aryl halides via single-electron transfer, leading to the formation of isothiouronium ion intermediates .
化学反应分析
Tetramethylthiourea undergoes various chemical reactions, including:
Alkylation: Alkylation occurs at the sulfur atom, resulting in the formation of isothiouronium salts.
Coordination Complex Formation: Tetramethylthiourea forms coordination complexes with metals such as cobalt and gold.
Reactivity with Electrophiles: In the presence of electrophiles like alkyl halides, tetramethylthiourea can generate thiourea derivatives through nucleophilic substitution reactions.
相似化合物的比较
Tetramethylthiourea is part of the thiourea family, which includes compounds like:
Thiourea: The parent compound with a simpler structure and broader applications in organic synthesis and agriculture.
Dimethylthiourea: A derivative with two methyl groups, used in similar applications but with different reactivity profiles.
Tetramethylselenourea: A selenium analog of tetramethylthiourea, forming coordination complexes with metals like boron trifluoride.
Tetramethylthiourea stands out due to its unique combination of four methyl groups and its versatility in forming coordination complexes and participating in nucleophilic substitution reactions.
属性
IUPAC Name |
1,1,3,3-tetramethylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2S/c1-6(2)5(8)7(3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOILHPDHOHILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2S | |
| Record name | 1,1,3,3-TETRAMETHYL-2-THIOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026126 | |
| Record name | 1,1,3,3-Tetramethyl-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,1,3,3-tetramethyl-2-thiourea appears as white crystals. (NTP, 1992), White solid; [CAMEO] Yellow solid; [Alfa Aesar MSDS] | |
| Record name | 1,1,3,3-TETRAMETHYL-2-THIOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tetramethylthiourea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7376 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
473 °F at 760 mmHg (NTP, 1992), 245 °C | |
| Record name | 1,1,3,3-TETRAMETHYL-2-THIOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TETRAMETHYLTHIOUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6777 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
10 to 50 mg/mL at 75 °F (NTP, 1992), Sol in water and alcohol, Water solubility= 5,400 mg/l | |
| Record name | 1,1,3,3-TETRAMETHYL-2-THIOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TETRAMETHYLTHIOUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6777 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.45 [mmHg] | |
| Record name | Tetramethylthiourea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7376 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2782-91-4 | |
| Record name | 1,1,3,3-TETRAMETHYL-2-THIOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tetramethylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2782-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002782914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRAMETHYLTHIOUREA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiourea, N,N,N',N'-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,3,3-Tetramethyl-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethyl-2-thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.626 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAMETHYLTHIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6T67A1P72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TETRAMETHYLTHIOUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6777 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
172 to 174 °F (NTP, 1992), 78-9 °C | |
| Record name | 1,1,3,3-TETRAMETHYL-2-THIOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21093 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TETRAMETHYLTHIOUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6777 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Tetramethylthiourea has the molecular formula C5H12N2S and a molecular weight of 132.23 g/mol.
A: Infrared (IR) spectroscopy reveals characteristic shifts in tetramethylthiourea bands upon coordination with metals, suggesting bonding through the sulfur atom. [] These shifts are valuable for identifying complex formation and studying bonding modes. Additionally, Copper Nuclear Quadrupole Resonance (NQR) spectra of tetramethylthiourea complexes provide insights into the electronic environment around the copper nucleus, further elucidating bonding characteristics. []
A: Tetramethylthiourea exhibits potential-dependent adsorption on gold electrodes. [] In alkaline solutions, this adsorption is reversible. [] Infrared spectroscopy reveals that tetramethylthiourea adsorbs with its NC(S)N plane parallel to the gold surface. [] In acidic solutions, adsorption occurs across a wider potential range, and at sufficiently positive potentials, an Au(I)-tetramethylthiourea complex forms and dissolves into the solution. []
A: Research using UV–VIS spectroscopy, ESI mass spectrometry, 1H NMR, cyclic voltammetry, and surface-enhanced Raman scattering has shown that tetramethylthiourea reacts with hydrogen peroxide in a two-step process. [] The first step involves oxidation of tetramethylthiourea to tetramethylthiourea monoxide. [] Subsequently, tetramethylthiourea monoxide is further oxidized to tetramethylurea and sulfate, potentially involving the release of sulfur monoxide. []
A: The reaction of tetramethylthiourea with methyl iodide displays solvent-dependent kinetics. [] In solvents where free ions and ion-pairs are less abundant compared to larger aggregates, limiting forms of the rate law are observed. [] The rate of the forward reaction correlates with solvent effects observed in Menschutkin reactions. []
A: Yes, acting as a catalyst in the presence of acetic acid, tetramethylthiourea can promote the decomposition of certain stabilized selenonium ylides at room temperature. [] This reaction yields the corresponding selenides and olefins in good yields. []
A: The tetramethylthiourea/tetramethylformaminium disulfide (TMTU/TMFDS2+) redox couple has shown promise in DSSCs, particularly with indoline dyes like D205. [] Devices using this combination have achieved power conversion efficiencies of 7.6 % under AM 1.5G 1 sun illumination. [] While TMTU efficiently regenerates indoline dyes, its regeneration of ruthenium dyes is less efficient. [] Notably, TMTU-based DSSCs exhibit efficient charge collection and injection. []
A: Yes, Density Functional Theory (DFT) calculations have been performed on tetramethylthiourea oxide models to distinguish between the monoxide, dioxide, and trioxide forms. [] These calculations suggest that tetramethylthiourea monoxide exists primarily as an adduct of thiourea and an oxygen atom (═S–>O). []
A: The presence of four methyl groups in tetramethylthiourea introduces significant steric hindrance compared to unsubstituted thiourea. [] This steric bulk can influence the geometry and stability of metal complexes. For instance, in ruthenium(II) complexes, the S–Ru–S angle deviates from linearity, likely due to the bulky tetramethylthiourea ligands. []
A: Studies in rats have shown that long-term dietary exposure to high levels (300 ppm) of tetramethylthiourea can lead to thyroid tumor development. [] Specifically, follicular cell carcinomas were observed in female rats, highlighting the potential carcinogenicity of the compound under certain conditions. []
A: Research suggests that tetramethylthiourea, acting as a hydroxyl radical scavenger, can inhibit the asbestos-induced tumor necrosis factor-alpha (TNF-alpha) response from rat alveolar macrophages. [] This finding implies a role of iron-catalyzed reactive oxygen species (ROS) in asbestos-induced inflammation and suggests a potential protective effect of tetramethylthiourea against this type of toxicity. []
ANone: Various analytical techniques are employed to study tetramethylthiourea and its reactions. These include:
- UV–VIS Spectroscopy: Used to monitor reaction kinetics and identify intermediates in reactions with hydrogen peroxide. []
- ESI Mass Spectrometry: Employed to identify reaction intermediates and products, particularly in oxidation reactions. [, ]
- 1H NMR: Provides structural information about tetramethylthiourea complexes and their behavior in solution. [, ]
- Cyclic Voltammetry: Utilized to study the electrochemical behavior of tetramethylthiourea complexes and elucidate redox mechanisms. [, ]
- Surface-Enhanced Raman Scattering: Used to investigate the interaction of tetramethylthiourea with metal surfaces. []
- X-ray Diffraction: Provides detailed structural information about tetramethylthiourea complexes in the solid state. [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,11-Dimethyl-4,8,9,12-tetrahydro-6H-4,7-(metheno)furo[3,2-c]oxacycloundecin-6-one](/img/structure/B1220208.png)
![methyl 2-[[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1220209.png)



![[(3Z)-2-oxo-3-(5-oxofuran-2-ylidene)propyl] benzoate](/img/structure/B1220213.png)
![(3-Chloro-phenyl)-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-amine](/img/structure/B1220217.png)
![N-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-hydroxypropyl)benzenesulfonamide](/img/structure/B1220220.png)






